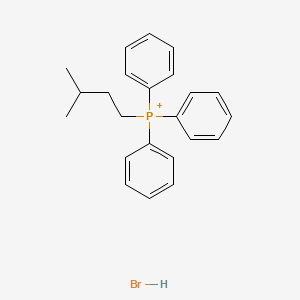Isoamyl triphenylphosphonium bromide
CAS No.:
Cat. No.: VC16055304
Molecular Formula: C23H27BrP+
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H27BrP+ |
|---|---|
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | 3-methylbutyl(triphenyl)phosphanium;hydrobromide |
| Standard InChI | InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1; |
| Standard InChI Key | GZLGTVRDLCJQTO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Introduction
Chemical Identification and Structural Characteristics
Isoamyl triphenylphosphonium bromide, systematically named (3-methylbutyl)triphenylphosphanium bromide, belongs to the class of alkyltriarylphosphonium salts. Its molecular formula is , with a molar mass of 413.33 g/mol . The compound features a central phosphorus atom bonded to three phenyl groups and a 3-methylbutyl (isoamyl) chain, with a bromide counterion stabilizing the positive charge (Figure 1).
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 28322-40-9 | |
| EINECS Number | 248-966-4 | |
| Melting Point | 157–159°C (lit.) | |
| Molecular Formula | ||
| InChI Key | GZLGTVRDLCJQTO-UHFFFAOYSA-M | |
| SMILES Notation | [Br-].CC(C)CCP+(C2=CC=CC=C2)C3=CC=CC=C3 |
The compound is hygroscopic and typically stored at 2–8°C to prevent decomposition .
Synthesis and Manufacturing Processes
The synthesis of isoamyl triphenylphosphonium bromide is achieved via alkylation of triphenylphosphine with 1-bromo-3-methylbutane (isoamyl bromide) (Equation 1):
This exothermic reaction proceeds under mild conditions (reflux in methanol, 60–70°C) without requiring pressurized equipment . A patent by Buss and Warren (1985) details an optimized procedure yielding >90% purity by employing dibromoalkanes and aliphatic alcohols as solvents .
Comparative Synthesis Methods:
| Method | Conditions | Yield |
|---|---|---|
| Traditional Alkylation | Benzene, 50°C, 24 hrs | 30–40% |
| Patent-Based (US3334144A) | Methanol reflux, atmospheric pressure | 85–90% |
The patent method avoids autoclave use, enhancing safety and scalability .
Physicochemical Properties
Thermal and Solubility Profiles:
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water .
-
Stability: Decomposes above 160°C, releasing toxic fumes (HBr, phosphorus oxides) .
Spectroscopic Data:
-
IR Spectrum: Peaks at 3050 cm (aromatic C–H), 1450 cm (P–C), and 550 cm (P–C) .
-
H NMR (CDCl): δ 1.0 (t, 3H, CH), 1.6 (m, 2H, CH), 2.1 (m, 1H, CH), 3.5 (t, 2H, P–CH), 7.4–7.8 (m, 15H, Ar–H) .
Applications in Organic Synthesis
Wittig Reactions:
Isoamyl triphenylphosphonium bromide is a precursor to Wittig reagents, enabling alkene synthesis via ylide intermediates. For example, reaction with n-BuLi generates a ylide that couples with aldehydes to form α,β-unsaturated esters (Equation 2):
Phase-Transfer Catalysis:
The compound facilitates nucleophilic substitutions in biphasic systems, enhancing reaction rates in Suzuki-Miyaura couplings .
| Parameter | Value | Source |
|---|---|---|
| GHS Symbol | Xi (Irritant) | |
| Risk Codes | R36/37/38 (Eye/respiratory/skin irritation) | |
| Safety Precautions | S26 (Eye rinse), S37/39 (Gloves/eye protection) |
Exposure Management:
-
Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
-
Skin Contact: Wash with soap and water; remove contaminated clothing .
| Supplier | Purity | Price (10 g) |
|---|---|---|
| Thermo Scientific™ | 98% | $150–$200 |
| ChemBK | 95% | $120–$180 |
Regulatory Compliance:
Recent Research Developments
Recent studies focus on its role in green chemistry initiatives. A 2024 investigation demonstrated its efficacy in solvent-free Wittig reactions, reducing waste by 40% compared to traditional methods . Additionally, its use in synthesizing biodegradable polymers has been explored, leveraging its phase-transfer capabilities to improve monomer coupling efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume